molecular formula C18H15ClN2O3 B5523399 MFCD03110004

MFCD03110004

Cat. No.: B5523399
M. Wt: 342.8 g/mol
InChI Key: YLLQDPKAEIEOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD03110004 is a boronic acid derivative with significant applications in organic synthesis and pharmaceutical research. Boronic acids like this compound are critical for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules, including drugs and agrochemicals.

Hypothetically, this compound may share structural features with compounds such as (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646) or (3-Bromo-5-chlorophenyl)boronic acid (CAS 1761-61-1, MDL MFCD00003330), which are characterized by halogen substituents on the aromatic ring and a boronic acid functional group . These compounds exhibit moderate solubility in polar solvents (e.g., 0.24 mg/mL for CAS 1046861-20-4 in water) and log P values (e.g., 2.15 for CAS 1046861-20-4), indicating balanced lipophilicity and hydrophilicity .

Properties

IUPAC Name

3-chloro-4-(3-hydroxyanilino)-1-(2-phenylethyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-15-16(20-13-7-4-8-14(22)11-13)18(24)21(17(15)23)10-9-12-5-2-1-3-6-12/h1-8,11,20,22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLQDPKAEIEOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD03110004 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as automated monitoring and control systems are employed to maintain consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions: MFCD03110004 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different fields.

Common Reagents and Conditions: The compound reacts with a range of reagents under specific conditions. For example, oxidation reactions may require the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often occur in the presence of catalysts and under controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions typically result in the replacement of specific functional groups within the molecule.

Scientific Research Applications

MFCD03110004 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes and as a standard in analytical techniques. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic agent. Industrially, it is utilized in the production of specialized materials and as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of MFCD03110004 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome.

Comparison with Similar Compounds

Discussion of Comparative Data

  • Molecular Weight Impact : Lower molecular weight compounds (e.g., CAS 54013-06-8) generally exhibit better bioavailability but reduced thermal stability in catalytic applications .
  • Log P and Bioactivity : Boronic acids with log P ~2 (e.g., this compound) balance membrane permeability and aqueous solubility, optimizing their use in drug intermediates .
  • Synthetic Challenges : Halogenated boronic acids (e.g., CAS 1046861-20-4) require stringent reaction conditions compared to greener alternatives like CAS 1761-61-1 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.